
4-(1-Adamantyl)-2-bromophenol
Overview
Description
4-(1-Adamantyl)-2-bromophenol, also known as 4-ABP, is a synthetic phenol compound with a variety of potential applications in the scientific research field. It is a member of the adamantane family, which is composed of hydrocarbons with a three-dimensional, diamond-like structure. This compound has been studied extensively in the past few years due to its unique properties, and has been used in a variety of laboratory experiments.
Scientific Research Applications
Synthesis of Adapalene
4-(1-Adamantyl)-2-bromophenol plays a pivotal role in the synthesis of adapalene, a medication used for acne treatment. Researchers have developed environmentally friendly synthesis methods for this compound, which do not require catalysts or solvents, making the process more sustainable and efficient (Sokolenko et al., 2013). This methodology emphasizes its significance as an intermediate in adapalene synthesis and highlights the compound's role in pharmaceutical production.
Clean Synthesis Processes
A clean process for the synthesis of 2-adamantylphenol derivatives, including this compound, has been developed. This process involves the adamantylation of substituted phenols with adamantanols and is catalyzed by commercially available ion-exchange sulfonic acid resin in acetic acid. The process is noted for its waste-free nature, except for the regeneration of the ion-exchange resin, making it an environmentally friendly approach (Wang et al., 2012).
Polymer Synthesis
This compound has been used in the synthesis of adamantyl-substituted phenolic polymers. These polymers have exhibited high thermal stability and significant glass transition temperatures. The compound's role in this context highlights its potential in creating materials with desirable physical and chemical properties for various industrial applications (Jensen et al., 1996).
Antiviral Activity
Research into halogenated adamantylphenols, including derivatives of this compound, has shown potential antiviral activity. The synthesis and exploration of these compounds have contributed to the development of novel antiviral agents, indicating the compound's significance in medicinal chemistry and drug development (Shvedov et al., 1980).
Antimicrobial Effects
A study examining the effects of 4-(1-adamantyl)-phenol derivatives on Pseudomonas aeruginosa respiration found that these compounds can inhibit endogenous respiration and substrate oxidation in bacterial cells. This discovery suggests potential applications of this compound derivatives in developing new antimicrobial agents (Dudikova et al., 2018).
Safety and Hazards
Future Directions
Research on adamantyl compounds, including 4-(1-Adamantyl)-2-bromophenol, is ongoing. One area of interest is its potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Another promising line of research involves the use of adamantyl compounds in the treatment of tuberculosis .
Biochemical Analysis
Biochemical Properties
4-(1-Adamantyl)-2-bromophenol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate . Additionally, this compound has been observed to interact with proteins involved in cell signaling pathways, further highlighting its significance in biochemical research .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating the NF-κB signaling pathway . This activation leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in programmed cell death. Furthermore, this compound has been reported to affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, thereby modulating their activity. For example, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites . Additionally, this compound can activate the NF-κB signaling pathway by binding to and stabilizing key components of the pathway, such as IκB kinase . These interactions ultimately lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been extensively studied. This compound is known for its stability, with minimal degradation observed under standard laboratory conditions . Prolonged exposure to high temperatures or extreme pH conditions can lead to the degradation of this compound, resulting in the formation of various degradation products . In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting sustained activation of cell signaling pathways and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, with no significant changes in cellular function or metabolism . At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress . These adverse effects are likely due to the accumulation of the compound in tissues and the subsequent disruption of cellular processes. Threshold effects have also been observed, with certain dosages required to achieve specific biochemical and cellular responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites . The metabolic flux of this compound can be influenced by the presence of other substrates or inhibitors of cytochrome P450 enzymes, resulting in changes in metabolite levels . Additionally, this compound can affect the activity of other metabolic enzymes, further highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is also influenced by its interactions with plasma proteins, which can affect its bioavailability and pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound is influenced by specific targeting signals and post-translational modifications, which can direct the compound to specific organelles . For instance, the presence of a nuclear localization signal can facilitate the transport of this compound to the nucleus, where it can modulate gene expression . Similarly, the interaction of this compound with mitochondrial proteins can influence its localization to the mitochondria, where it can affect cellular metabolism and apoptosis .
properties
IUPAC Name |
4-(1-adamantyl)-2-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrO/c17-14-6-13(1-2-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,18H,3-5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDOSRCXWZXYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377860 | |
| Record name | 4-(1-adamantyl)-2-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63013-55-8 | |
| Record name | 4-(1-adamantyl)-2-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




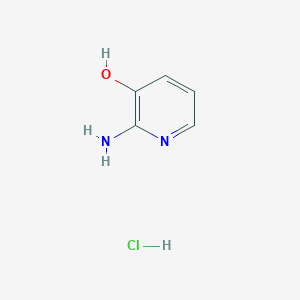
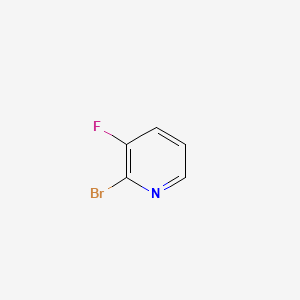
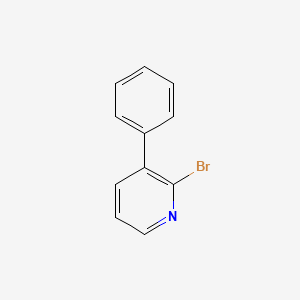
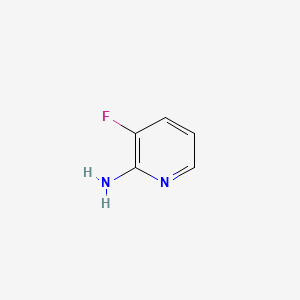
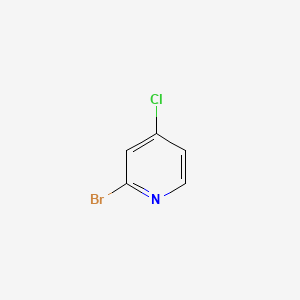
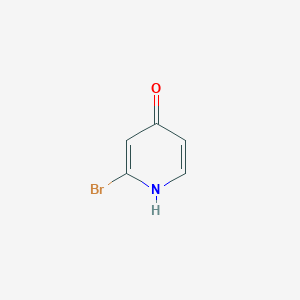
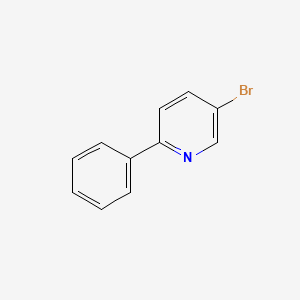
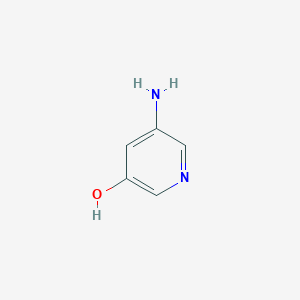

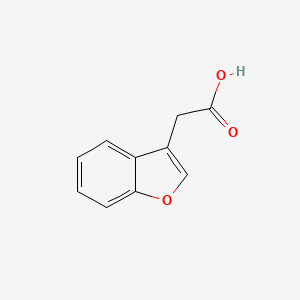
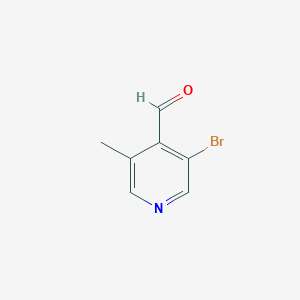

![(5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazol-4-yl)methanol](/img/structure/B1272061.png)